REACTION_CXSMILES
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Cl[CH:2]([C:8]([CH3:10])=O)[C:3]([O:5][CH2:6][CH3:7])=[O:4].[NH2:11][C:12]([NH2:14])=[O:13]>CO>[NH2:14][C:12]1[O:13][C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])=[C:8]([CH3:10])[N:11]=1
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Name
|
|
Quantity
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8 mL
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Type
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reactant
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Smiles
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ClC(C(=O)OCC)C(=O)C
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Name
|
|
Quantity
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10.6 g
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Type
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reactant
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Smiles
|
NC(=O)N
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
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66 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Upon cooling to room temperature
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Type
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FILTRATION
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Details
|
the solids were collected by filtration
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Type
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EXTRACTION
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Details
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This was extracted with EtOAc (100 mL)
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Type
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EXTRACTION
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Details
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was extracted with EtOAc (3×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Name
|
|
Type
|
|
Smiles
|
NC=1OC(=C(N1)C)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |